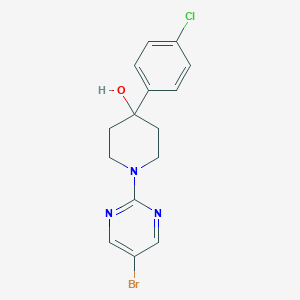![molecular formula C7H14ClN3 B12232680 N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12232680.png)
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of 1-methylpyrazole, followed by its reaction with formaldehyde and ethanamine. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride include:
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H |
InChI Key |
ZLPHQBPBFAZNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232598.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232600.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232607.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B12232609.png)
![N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B12232617.png)
![1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232622.png)
![3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232623.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12232630.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232640.png)

![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232650.png)
![5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
![3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B12232664.png)
![4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
